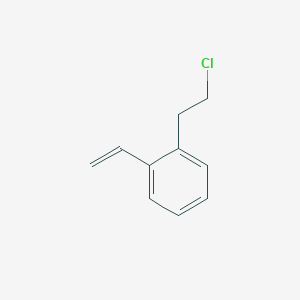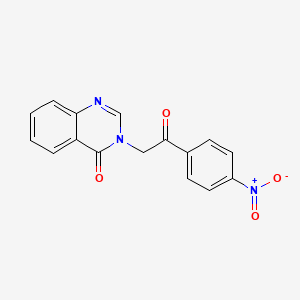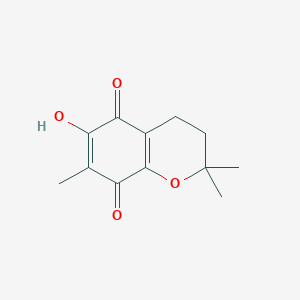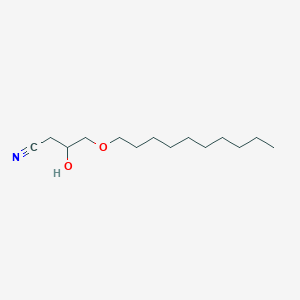
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is a synthetic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves multiple steps, including the formation of intermediate compounds The process typically starts with the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as enzyme inhibitors for treating specific diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, particularly targeting urease enzymes. By inhibiting urease, the compound prevents the hydrolysis of urea, leading to a decrease in ammonia production and pH levels in the affected environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetohydroxamic acid: A simpler analog with similar enzyme inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with distinct biological activities.
Hydroxylamine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
93146-61-3 |
|---|---|
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
N-ethoxy-N-ethyl-2-(2-methoxy-4-propylphenoxy)acetamide |
InChI |
InChI=1S/C16H25NO4/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)21-7-3/h9-11H,5-8,12H2,1-4H3 |
Clé InChI |
GOSGYQXZWSJFPG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OCC(=O)N(CC)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)


![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)

![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)

![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
